3-Methyl-2H-indazole-6-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2H-indazole-6-carboxylic acid;hydrochloride is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2H-indazole-6-carboxylic acid;hydrochloride typically involves several key steps:
Formation of the Indazole Core: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2H-indazole-6-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Methyl-2H-indazole-6-carboxylic acid;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including potential anticancer and antiviral agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2H-indazole-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups . The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
2-Methylindazole: Another indazole derivative with distinct chemical properties and applications.
3-Methylindole: Shares the methyl group but differs in the position and functional groups.
Uniqueness
3-Methyl-2H-indazole-6-carboxylic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
3-methyl-2H-indazole-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5;/h2-4H,1H3,(H,10,11)(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSAPZFBNFRHIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.